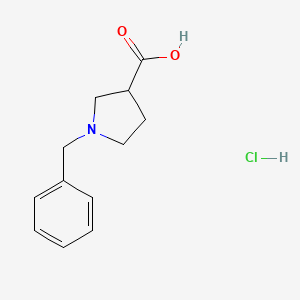

1-Benzylpyrrolidine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWISXSUMOTUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride

Introduction

1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, combined with the ionizable carboxylic acid and tertiary amine functionalities, makes it a versatile intermediate for synthesizing a wide array of bioactive molecules. Notably, it serves as a key precursor in the development of novel therapeutics targeting neurological disorders, where precise molecular architecture is paramount for modulating receptor activity.[1] The hydrochloride salt form is specifically designed to improve the compound's handling and formulation properties, particularly its aqueous solubility.[1]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document elucidates the practical implications of these properties and details the experimental methodologies required for their accurate characterization, ensuring a foundation of scientific integrity for its use in research and development.

Chemical Identity and Structure

The structural foundation of this molecule is a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a carboxylic acid. This structure possesses a stereocenter at the 3-position of the pyrrolidine ring, meaning it can exist as two distinct enantiomers, (R) and (S). In asymmetric synthesis, the use of an enantiomerically pure form, such as (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride, is crucial for achieving stereospecific pharmacological outcomes.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1-(phenylmethyl)pyrrolidine-3-carboxylic acid;hydrochloride | N/A |

| CAS Number | 608142-09-2 (Racemic/Unspecified) | [2] |

| 1082055-65-9 ((R)-enantiomer) | [1] | |

| Molecular Formula | C₁₂H₁₅NO₂·HCl | [1] |

| Molecular Weight | 241.72 g/mol | [1] |

| Canonical SMILES | C1C(C(N1CC2=CC=CC=C2)C1)C(=O)O.Cl | [3] |

| InChI Key | RLRDUQNUBMAYDS-UHFFFAOYSA-N |[3] |

Core Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental to designing effective experimental protocols, developing robust analytical methods, and creating viable drug formulations.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments |

|---|---|---|

| Appearance | White to off-white solid | [1] |

| pKa₁ (Carboxylic Acid) | ~3.83 ± 0.20 (Predicted) | For the free base. Dictates deprotonation to carboxylate.[4][5] |

| pKa₂ (Tertiary Amine) | ~9.51 (Experimental) | For the related N-Benzylpyrrolidine. Dictates protonation of the nitrogen.[6] |

| Solubility | Enhanced in aqueous solutions | The hydrochloride form improves solubility over the free base.[1] Specific quantitative data requires experimental determination. |

| Melting Point | Not consistently reported | Requires experimental determination. Salts typically decompose upon heating. |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment |[1][2] |

Acid-Base Properties (pKa) and Ionization State

The molecule's two ionizable groups, a carboxylic acid and a tertiary amine, govern its charge state in solutions of varying pH. This is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets.

-

Carboxylic Acid (pKa₁ ≈ 3.83): At a pH above ~3.8, this group will be predominantly deprotonated, forming a negatively charged carboxylate (-COO⁻).[4][5]

-

Tertiary Amine (pKa₂ ≈ 9.51): At a pH below ~9.5, the pyrrolidine nitrogen will be predominantly protonated, carrying a positive charge (-NH⁺-).[6]

Implication for Drug Development: At physiological pH (~7.4), the free base form of the molecule exists primarily as a zwitterion (negative charge on the carboxylate, positive charge on the amine). The supplied hydrochloride salt ensures the molecule is a stable, positively charged cation in its solid state and in acidic solutions, which typically enhances aqueous solubility.

Caption: Ionization states of 1-Benzylpyrrolidine-3-carboxylic acid.

Solubility Profile

While the hydrochloride salt form is known to enhance solubility, precise quantitative data is essential for formulation and in vitro assay development.[1] The standard method for this determination is the shake-flask method.

-

Rationale: This method establishes the equilibrium solubility of a compound in a specific solvent, providing a definitive value for saturation. It is the gold standard for regulatory submissions.

-

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully extract a precise aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical technique, such as HPLC-UV (as described in Section 3.1).

-

Calculation: Determine the solubility (e.g., in mg/mL or mM) by comparing the measured concentration against a standard calibration curve.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and stability of the compound. High-Performance Liquid Chromatography is the primary technique for assessing purity.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

-

Rationale: RP-HPLC is an ideal method for separating the target compound from potential impurities arising from synthesis or degradation. The benzyl group provides a strong chromophore for UV detection. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively resolved.

-

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Create a working standard of ~50 µg/mL by diluting the stock solution with the mobile phase.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size (A smaller particle size provides higher resolution and efficiency).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acid modifier sharpens peaks for acidic and basic analytes).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C (Elevated temperature reduces viscosity and improves peak shape).

-

Detection: UV at 254 nm.

-

Injection Volume: 2 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

-

Caption: Workflow for HPLC Purity Analysis.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and stability of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C to minimize degradation.[1] It should be kept in a dry environment, as the hydrochloride salt can be hygroscopic.[2]

-

Safety: The compound is classified as an irritant and is harmful if swallowed.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Table 3: GHS Hazard Information

| Code | Statement | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

Data sourced from ChemicalBook.[2]

Conclusion

This compound is a compound of significant value to the pharmaceutical sciences. Its key physicochemical properties—a solid-state form, dual pKa values governing a pH-dependent charge state, and enhanced solubility conferred by the hydrochloride salt—define its application in synthesis and formulation. The analytical and handling protocols detailed in this guide provide a robust framework for researchers to utilize this important building block with confidence and precision, ensuring the integrity of their scientific endeavors.

References

Mechanism of action of 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride derivatives.

Starting the Research Process

I'm currently engaged in a comprehensive information gathering phase, specifically focusing on the mechanism of action of 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride derivatives. My attention is centered on identifying the compound's biological targets, any relevant signaling pathways, and existing therapeutic applications. I am aiming to establish a strong foundation of knowledge before proceeding to more advanced analyses.

Planning the Guide's Structure

I'm now focusing on creating a solid structure for the technical guide, starting with an overview of the compound class. I'll delve deep into the mechanism of action, backed by data and experimental protocols, and I'll include summary tables and visual diagrams to make the information clear. I'm aiming to craft a guide that's both accurate and useful for researchers.

Refining the Research Plan

I've revised the research plan to start with a broad search on this compound derivatives, homing in on biological targets and structure-activity relationships. I'll then move on to analyzing my findings and organizing the information into a clear structure for the guide, including experimental data and summaries. I'll develop detailed sections and step-by-step experiment instructions with full citations and informative diagrams to meet the prompt's requirements.

Analyzing Foundational Data

I've established a preliminary understanding of 1-Benzylpyrrolidine-3-carboxylic acid and its derivatives. The literature suggests this scaffold is a valuable building block in medicinal chemistry, with a focus on neurological targets. I'm now exploring specific applications and SAR data.

Defining Target Areas

My current focus is defining the target areas. I've uncovered applications for 1-Benzylpyrrolidine-3-carboxylic acid derivatives: PPAR agonists, cholinesterase inhibitors for Alzheimer's, and InhA inhibitors for TB. I'm restructuring the guide to showcase core scaffolds and detail specific mechanisms, ensuring a cohesive response for the user.

Structuring the Guide Content

I'm now focused on structuring the guide's content. The initial search yielded scattered information on 1-Benzylpyrrolidine-3-carboxylic acid derivatives, highlighting their potential as PPAR agonists, cholinesterase inhibitors, and InhA inhibitors. I'm structuring the guide to introduce the core scaffold, then dive into the mechanisms of action for these specific classes, ensuring a cohesive presentation. I'll include detailed molecular interactions, signaling pathways, and supporting experimental evidence. My goal is to synthesize the scattered data into a clear and logical technical whitepaper.

Deepening Mechanistic Understanding

I'm now prioritizing detailed mechanisms. Initial findings highlight 1-Benzylpyrrolidine-3-carboxylic acid derivatives as diverse. I will structure the guide, introduce the scaffold, then detail mechanism of action. For clarity, I'm focusing on PPAR agonists, cholinesterase inhibitors, and InhA inhibitors, emphasizing molecular interactions, signaling, and experimental evidence.

Uncover Mechanism Details

I've made headway in my research, zeroing in on the mechanisms of action for various pyrrolidine derivative classes. Plus, I uncovered useful experimental protocols. The focus has sharpened toward understanding their role as cholinergics.

Detail Key Mechanistic Paths

I've been working on refining the mechanistic details, now focusing on the different target classes. For cholinesterase inhibitors, I need to elaborate on the binding modes and kinetics, which is coming along well. InhA inhibitors and PPAR agonists still require some work in fully understanding their mechanisms, though I have good foundation. My research will also lead to fleshing out the experimental protocols.

Structure Research Guide

I've made significant progress in my research, including developing a clear structure for my technical guide. I've broken down each mechanism of action. The sections will include mechanism details, experimental validations with detailed protocols, and summaries of structure-activity relationships. I also have plans for visualizations such as Graphviz diagrams for signaling pathways and experimental workflows. Next, I'll identify any remaining gaps in the data to ensure comprehensiveness.

Structure Document Details

I've made great progress on creating the structure of the guide. I have finalized the guide's sections: Introduction, followed by individual sections for each mechanism of action. Each section will detail the mechanism, experimental validation (including protocols), and structure-activity relationships. I also have plans for visualizations using Graphviz and data tables. I'm now ready to proceed with writing. My search queries yielded enough information for the core.

Spectroscopic data (NMR, IR, Mass) for 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride.

A Comprehensive Spectroscopic Guide to 1-Benzylpyrrolidine-3-carboxylic acid Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound (C₁₂H₁₅NO₂·HCl, MW: 241.72).[1] As a valuable chiral building block in pharmaceutical research, particularly for the development of novel therapeutics targeting neurological disorders, its unambiguous characterization is paramount.[1][2] This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a definitive analytical profile. The causality behind spectral features is explained, providing field-proven insights for researchers engaged in synthesis, quality control, and drug development.

Molecular Structure and Spectroscopic Rationale

This compound is a chiral compound featuring a pyrrolidine ring N-substituted with a benzyl group and a carboxylic acid function at the 3-position. The hydrochloride salt form enhances solubility and stability.[1] The key structural features that dictate its spectroscopic signature are:

-

Aromatic System: The phenyl ring of the benzyl group.

-

Benzylic Protons: The -CH₂- bridge between the phenyl and pyrrolidine moieties.

-

Pyrrolidine Ring: A five-membered saturated heterocyclic amine.

-

Carboxylic Acid: Present as a hydrochloride salt, influencing the protonation state of both the carboxyl group and the tertiary amine.

-

Tertiary Amine: The nitrogen atom within the pyrrolidine ring, which will be protonated in the hydrochloride form.

The interplay of these groups provides a unique fingerprint across different analytical techniques.

References

A Technical Guide to the Biological Activity of Substituted Pyrrolidine-3-Carboxylic Acids: From Privileged Scaffold to Therapeutic Agents

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and biological activity of a molecule.[2] Among its derivatives, substituted pyrrolidine-3-carboxylic acids (also known as β-proline derivatives) have emerged as particularly valuable building blocks for creating a diverse array of potent and selective therapeutic agents.[3] This guide provides an in-depth technical exploration of the synthesis, multifaceted biological activities, structure-activity relationships (SAR), and mechanisms of action of these compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Pyrrolidine-3-Carboxylic Acid Core: A Foundation for Diversity

The synthetic utility of the pyrrolidine-3-carboxylic acid scaffold arises from its inherent chirality and the presence of two orthogonal functional groups: a secondary amine and a carboxylic acid.[1] This arrangement provides a robust platform for constructing diverse molecular architectures with a high degree of stereocontrol. The secondary amine can be readily protected or functionalized, while the carboxylic acid can be converted into a wide range of esters, amides, and other bioisosteres. This synthetic tractability has established these compounds as critical intermediates in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.[1][3][4]

Key Synthetic Strategies: Building the Core and Its Analogs

The efficient and stereocontrolled synthesis of substituted pyrrolidine-3-carboxylic acids is paramount to exploring their therapeutic potential. Several powerful strategies have been developed to access these structures.

Asymmetric Michael Addition

A highly concise and atom-economical approach involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[4][5][6] This reaction, followed by a reductive cyclization, can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in as few as two steps from readily available starting materials.[3][7]

-

Causality in Method Choice: This method is favored for its efficiency and high stereoselectivity, which is critical as the biological activity of these compounds is often dependent on a specific stereoisomer.[8] Organocatalysis avoids the use of heavy metals, simplifying purification and reducing environmental impact.

1,3-Dipolar Cycloaddition

A classical and robust method for constructing the five-membered pyrrolidine ring is the 1,3-dipolar cycloaddition between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile).[2] The stereochemistry of the resulting pyrrolidine at positions 3 and 4 is directly correlated with the geometry of the alkene dipolarophile, allowing for the synthesis of either cis- or trans-substituted products.[2]

-

Expert Insight: This strategy is particularly powerful for generating polysubstituted pyrrolidines. The choice of both the ylide and the dipolarophile allows for precise control over the substitution pattern and stereochemistry, which is fundamental to dissecting complex structure-activity relationships.

Chiral Pool Synthesis

Utilizing enantiomerically pure starting materials, such as (R)- or (S)-pyrrolidine-3-carboxylic acid, is a powerful strategy to access optically pure targets without the need for asymmetric synthesis or chiral resolution.[1][9] This approach leverages the inherent chirality of the starting material to build more complex and biologically active molecules.[10]

A Spectrum of Biological Activities

The structural diversity achievable with the pyrrolidine-3-carboxylic acid scaffold has led to the discovery of compounds with a broad range of biological activities across numerous therapeutic areas.

Enzyme Inhibition

-

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors: The pyrrolidine scaffold is a cornerstone in the design of DPP-IV inhibitors for the treatment of type 2 diabetes.[8] These agents work by preventing the breakdown of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion. The stereochemistry of the pyrrolidine ring is crucial for potent inhibition.[8]

-

Factor XIa (FXIa) Inhibitors: As a key component of the intrinsic coagulation cascade, FXIa is a promising target for anticoagulants with a reduced risk of bleeding. The constrained conformation of pyrrolidine-based scaffolds is well-suited for designing potent and selective FXIa inhibitors.[8]

-

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibitors: InhA is a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors, representing a promising avenue for new anti-tuberculosis therapies.[11]

Receptor Modulation

-

Endothelin (ET) Receptor Antagonists: Substituted pyrrolidine-3-carboxylic acids have yielded highly potent and selective antagonists for both the ET(A) and ET(B) receptors, which are involved in vasoconstriction and blood pressure regulation.[12][13][14] Remarkably, subtle modifications to the side chains of these molecules can completely reverse their selectivity from the ET(A) to the ET(B) receptor.[12][15]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Certain 4-benzylpyrrolidine-3-carboxylic acid derivatives act as potent dual agonists of PPARα and PPARγ.[2] These compounds have the potential to restore glucose metabolism and ameliorate dyslipidemia associated with type 2 diabetes.

-

Other Receptor Targets: Derivatives have also shown activity as CXCR4 chemokine receptor antagonists with potential antimetastatic activity and as ligands for dopamine and serotonin receptors.[2][16]

Anticancer and Antimicrobial Activity

Novel 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant in vitro anticancer activity against cell lines such as human A549 lung epithelial cells.[17][18] The incorporation of moieties like 1,3,4-oxadiazolethione and 4-aminotriazolethione can markedly enhance this activity.[18] Additionally, certain derivatives exhibit promising antimicrobial properties.[17][19]

Structure-Activity Relationship (SAR) and Data

The therapeutic efficacy of these compounds is highly dependent on their three-dimensional structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Stereochemistry is Key: For PPARα/γ agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring is preferred over the trans orientation.[2]

-

Side-Chain Modifications Drive Selectivity: In the endothelin antagonist series, replacing a dialkylacetamide side chain with a 2,6-dialkylacetanilide side chain causes a complete reversal of receptor selectivity from ET(A) to ET(B).[14][15] Further optimization of the 2-aryl substituent can lead to selectivities exceeding 4000-fold.[15]

-

Hydrophobicity and Substitution: For InhA inhibitors, introducing bulky, hydrophobic aromatic groups as replacements for a simple phenyl ring can significantly improve potency, which is consistent with the large, flexible binding pocket of the enzyme.[11]

Table 1: Quantitative Activity of Pyrrolidine-3-Carboxylic Acid Derivatives

| Compound Class | Target | Key Structural Feature | Activity Metric | Value | Reference |

| Endothelin Antagonist | ET(A) | 2,4-diaryl substitution | Kᵢ | 0.034 nM | [13] |

| Endothelin Antagonist | ET(B) | Diphenylmethylaminoacetamide side chain | Selectivity | >27,000-fold for ET(B) | [12] |

| PPAR Agonist | PPARα/γ | cis-3,4-oxybenzyl substitution | EC₅₀ | 5–90 nM | [2] |

| InhA Inhibitor | InhA | Fused aromatic amine (p31) | IC₅₀ | 1.39 µM | [11] |

| InhA Inhibitor | InhA | Piperazine with p-substituent (p37) | IC₅₀ | 4.47 µM | [11] |

| CXCR4 Antagonist | CXCR4 | (S)-pyrrolidine with R¹ = 3-CH₃ | IC₅₀ | 79 nM | [2] |

| Factor XIa Inhibitor | FXIa | 4,4-disubstituted proline | IC₅₀ | ≈ 10 nM | [8] |

Mechanistic Insights and Experimental Workflows

Understanding the mechanism of action is fundamental to rational drug design. The workflow for developing these compounds typically involves iterative cycles of synthesis, in vitro screening, and optimization.

Mechanism of Action: DPP-IV Inhibition

DPP-IV inhibitors based on the pyrrolidine scaffold are a classic example of mechanism-based drug design. They function by targeting the active site of the DPP-IV enzyme, which is responsible for inactivating the incretin hormones GLP-1 and GIP. By inhibiting this enzyme, the half-life of GLP-1 is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which helps to maintain glucose homeostasis.[8]

Caption: Mechanism of DPP-IV inhibitors in glucose control.

General Experimental Workflow

The discovery and optimization of novel pyrrolidine-3-carboxylic acid derivatives follow a structured, multi-stage process. This workflow ensures that synthesized compounds are systematically evaluated for their desired biological activity and properties.

Caption: Iterative workflow for synthesis and evaluation.

Experimental Protocols

Trustworthy and reproducible data begins with robust experimental design. The following protocols are representative of methods used in the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of N-Boc-(R)-pyrrolidine-3-carboxylic acid

This protocol details the protection of the secondary amine, a common first step in functionalizing the carboxylic acid moiety.[1]

-

Dissolution: Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N sodium hydroxide (NaOH).

-

Reagent Addition: At room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the stirred reaction mixture.

-

Reaction: Continue stirring for 1.5 to 2 hours at room temperature. Monitor reaction completion by TLC.

-

Work-up (Phase 1): Dilute the mixture with diethyl ether. Transfer to a separatory funnel and wash the organic phase with 1N NaOH to remove any unreacted starting material.

-

Acidification: Collect the aqueous phase and cool it in an ice bath. Carefully acidify to a pH of ~2-3 using 3N hydrochloric acid (HCl). A white precipitate should form.

-

Extraction: Extract the acidified aqueous phase three times with diethyl ether.

-

Final Wash & Dry: Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product as a solid.

-

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material spot and the appearance of a new, less polar product spot on a TLC plate. The final product's identity and purity should be confirmed by ¹H NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of synthesized compounds against a cancer cell line (e.g., A549).[17][18]

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The substituted pyrrolidine-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Its inherent stereochemical complexity and synthetic accessibility ensure its relevance for creating next-generation therapeutics.[2][3] Future research will likely focus on exploring novel substitutions to target challenging biological pathways, improving pharmacokinetic profiles through advanced medicinal chemistry strategies, and applying these building blocks in new modalities such as covalent inhibitors and targeted protein degraders. The principles of stereocontrolled synthesis and detailed SAR analysis, as outlined in this guide, will remain fundamental to unlocking the full therapeutic potential of this remarkable molecular framework.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

1-Benzylpyrrolidine-3-carboxylic acid hydrochloride CAS number and molecular weight.

An In-Depth Technical Guide to 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride

Introduction

This compound is a pivotal chiral building block in the landscape of medicinal chemistry and pharmaceutical development. As a derivative of pyrrolidine, one of the most prevalent five-membered nonaromatic nitrogen heterocycles in FDA-approved drugs, this compound offers a unique scaffold for creating novel bioactive molecules.[1] Its structure, featuring a benzyl-protected amine and a carboxylic acid functional group on a stereochemically defined pyrrolidine ring, makes it an exceptionally versatile intermediate. Researchers leverage this compound for the synthesis of complex molecules, particularly those targeting neurological disorders, due to its ability to modulate receptor activity.[2] The hydrochloride salt form enhances aqueous solubility, a critical attribute for formulation and delivery in drug development pipelines.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical methodologies for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its CAS (Chemical Abstracts Service) number and key physical properties. It is crucial to note that different CAS numbers may exist for the racemic mixture versus specific enantiomers (e.g., R or S configurations).

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | 1-Benzyl-3-pyrrolidinecarboxylic acid hydrochloride | [4] |

| CAS Number | 608142-09-2 (unspecified stereochemistry) 1082055-65-9 ((R)-enantiomer) | [3][4],[2][5][6] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [3][4] |

| Molecular Weight | 241.72 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 97-99% | [2][3] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis Principles and Workflow

The synthesis of substituted pyrrolidines is a cornerstone of heterocyclic chemistry. While numerous specific pathways exist, a common and powerful strategy involves cycloaddition reactions, which allow for the controlled construction of the five-membered ring with desired stereochemistry.

Causality in Synthetic Strategy

The choice of a synthetic route is dictated by the need for high yield, scalability, and, most importantly, stereochemical control. For pharmaceutical applications, obtaining a single enantiomer (an enantiomerically pure compound) is often critical, as different enantiomers can have vastly different biological activities or toxicities. Methods like asymmetric Michael additions or 1,3-dipolar cycloadditions are favored because they can establish the desired stereocenters early in the synthesis.[7][8]

A generalized workflow for synthesizing a substituted pyrrolidine-3-carboxylic acid core often begins with readily available starting materials, proceeding through a key ring-forming step.

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-BENZYLPYRROLIDINE-3-CARBOXYLIC ACIDHYDROCHLORIDE | 608142-09-2 [amp.chemicalbook.com]

- 5. (3R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride - C12H16ClNO2 | CSSB00020639027 [chem-space.com]

- 6. 1082055-65-9|(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The five-membered saturated nitrogen heterocycle, pyrrolidine, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in a vast array of natural products, FDA-approved drugs, and clinical candidates is a testament to its remarkable utility.[1][2] This is not a coincidence but a direct result of the scaffold's unique combination of physicochemical and stereochemical properties. The pyrrolidine ring's inherent three-dimensionality, conferred by its sp³-hybridized carbons, allows for a superior exploration of biological space compared to traditional flat, aromatic systems.[3][4][5] This guide provides a comprehensive analysis of the pyrrolidine scaffold, delving into its fundamental structural attributes, its proven success in marketed therapeutics, key synthetic strategies for its stereocontrolled construction, and its future potential in addressing complex diseases.

Part 1: The Structural and Physicochemical Superiority of the Pyrrolidine Ring

The decision to incorporate a specific scaffold into a drug candidate is a critical juncture in the discovery pipeline. The pyrrolidine ring offers a compelling set of intrinsic advantages that medicinal chemists can strategically exploit to optimize a molecule's interaction with its biological target and improve its pharmacokinetic profile.

The Power of Three-Dimensionality and Stereochemistry

Unlike its flat aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar. This feature is fundamental to its success.

-

sp³-Rich Architecture: The scaffold's sp³-hybridized carbons create a puckered, three-dimensional structure. This non-planarity, often described as "pseudorotation," allows substituents to be projected into space in precise vectors, enabling a more effective and specific interaction with the complex, three-dimensional surfaces of biological targets like enzymes and receptors.[6] This increased 3D coverage is a significant advantage in an era of drug discovery that seeks to move beyond "flatland" and target more challenging protein-protein interactions.[3]

-

Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a potential of 16 different stereoisomers.[3] This stereochemical complexity is not a bug but a feature. Biological systems are inherently chiral, and the pharmacological activity of a drug often resides in a single enantiomer or diastereomer. The ability to control the absolute stereochemistry of substituents on the pyrrolidine ring is therefore paramount for achieving target selectivity and potency while minimizing off-target effects and potential toxicity.[5][6] The non-essential amino acid L-proline, with its inherent chirality, is a frequently used starting material, providing a direct entry into enantiomerically pure pyrrolidine derivatives.[3][7]

Favorable Physicochemical Properties

The pyrrolidine scaffold also imparts desirable physicochemical properties that are crucial for a molecule's drug-likeness.

-

Modulating Basicity and Nucleophilicity: The nitrogen atom within the ring acts as a secondary amine, conferring basicity to the scaffold.[4] This basicity can be crucial for forming salt bridges with acidic residues in a protein's active site. Furthermore, the nitrogen's nucleophilicity makes the N-1 position a privileged site for substitution, a strategy employed in approximately 92% of all FDA-approved pyrrolidine-containing drugs.[3][4] This allows for the straightforward introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

-

Enhancing Aqueous Solubility: The polar nitrogen atom can act as a hydrogen bond donor (as an N-H) or acceptor (when N-substituted), which can significantly improve a compound's aqueous solubility. This is a critical parameter for oral bioavailability and formulation development.

-

Lipophilicity Balance: Compared to the six-membered piperidine ring, pyrrolidine is inherently less lipophilic.[8] This provides medicinal chemists with a tool to fine-tune a compound's logP, helping to strike the delicate balance between membrane permeability and aqueous solubility, thereby optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The following table provides a comparative analysis of pyrrolidine against the closely related six-membered piperidine and its aromatic analog, pyrrole. The choice between these scaffolds allows for the strategic modulation of key drug-like properties.

| Property | Pyrrolidine | Piperidine | Pyrrole | Rationale for Drug Design |

| pKa of Conjugate Acid | ~11.27[8] | ~11.22[8] | ~0.4 | Pyrrolidine and piperidine are strong bases, useful for ionic interactions. Pyrrole's nitrogen lone pair is part of the aromatic system, making it non-basic. |

| logP (Octanol/Water) | 0.46[8] | 0.84[8] | 0.75 | Pyrrolidine is more hydrophilic than piperidine, offering a tool to reduce lipophilicity and potentially improve the solubility/metabolism profile.[8] |

| Conformational Flexibility | Flexible (Envelope/Twist)[8] | More Rigid (Chair)[8] | Planar | Pyrrolidine's flexibility can allow for induced-fit binding to a target, while piperidine's rigidity can lock in an optimal conformation, reducing the entropic penalty of binding.[8] |

| 3D Shape | Puckered | Chair/Boat | Flat | The sp³ nature of pyrrolidine and piperidine provides access to three-dimensional chemical space, often leading to higher selectivity and novelty. |

Part 2: A Privileged Scaffold Validated by Nature and Medicine

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing useful ligands for more than one type of biological target. The pyrrolidine ring is a quintessential example, appearing in drugs that treat a wide spectrum of human diseases.[1]

Prevalence in FDA-Approved Therapeutics

The pyrrolidine moiety is a common feature in numerous successful drugs across diverse therapeutic areas. This repeated success underscores its compatibility with a wide range of biological targets and its favorable drug-like properties.[1][9][10]

| Drug Name | Therapeutic Area | Mechanism of Action (Target) | Significance of Pyrrolidine |

| Captopril / Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[10] | The pyrrolidine-2-carboxylic acid (proline) core mimics the C-terminal residue of Angiotensin I, enabling potent binding to the ACE active site. |

| Levetiracetam | Anticonvulsant | Binds to Synaptic Vesicle Protein 2A (SV2A)[11] | The (S)-enantiomer of the pyrrolidinone core is essential for its unique mechanism of action and high efficacy.[11] |

| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor | The cyanopyrrolidine moiety forms a reversible covalent bond with a key serine residue in the DPP-4 active site, leading to potent and long-lasting inhibition. |

| Rolipram | Antidepressant / Anti-inflammatory | Phosphodiesterase-4 (PDE4) Inhibitor[10] | The chiral pyrrolidinone ring is critical for orienting the other pharmacophoric elements correctly within the PDE4 binding pocket. |

| Clindamycin | Antibacterial | Inhibits Bacterial Protein Synthesis (50S Ribosome)[10] | A naturally derived antibiotic where the N-methyl-4-propyl-L-proline component is crucial for its antibacterial activity. |

| Daridorexant | Insomnia | Dual Orexin Receptor Antagonist[10] | The substituted pyrrolidine ring provides an optimal 3D scaffold to achieve potent antagonism at both orexin 1 and 2 receptors. |

Diagram: Pyrrolidine as a Central Scaffold for Diverse Targets

The following diagram illustrates the concept of the pyrrolidine ring as a privileged scaffold, branching out to diverse drug classes and their corresponding biological targets.

Caption: The Pyrrolidine Privileged Scaffold.

Part 3: Key Methodologies for Asymmetric Pyrrolidine Synthesis

Given the profound impact of stereochemistry on biological activity, the development of robust and stereoselective synthetic methods to access chiral pyrrolidines is of paramount importance.[12][13][14]

Foundational Synthetic Strategies

Several powerful strategies have emerged as the workhorses for constructing the pyrrolidine core.

-

Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules, most commonly L-proline and L-4-hydroxyproline, as inexpensive and enantiomerically pure starting materials.[7] The existing stereocenters are then elaborated through various chemical transformations to build the final target molecule. This is a highly efficient strategy for accessing specific stereoisomers.

-

[3+2] Dipolar Cycloaddition: This is arguably one of the most powerful and versatile methods for de novo construction of the pyrrolidine ring.[15][16] It involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene or alkyne (a dipolarophile). The use of chiral catalysts or auxiliaries can render this reaction highly enantioselective, providing access to a wide range of diversely substituted pyrrolidines with excellent stereocontrol.[9][16][17]

-

Intramolecular Cyclization: These methods involve constructing an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the appropriate distance (typically 4 carbons away). The subsequent ring-closing reaction, which can be an SN2 displacement, reductive amination, or C-H amination, forges the pyrrolidine ring.[15]

Diagram: Workflow of Major Synthetic Routes

This diagram outlines the primary logical flows for synthesizing chiral pyrrolidines.

Caption: Key Synthetic Routes to Pyrrolidines.

Experimental Protocol: Asymmetric [3+2] Cycloaddition

This protocol describes a general, self-validating procedure for the silver-catalyzed asymmetric 1,3-dipolar cycloaddition to synthesize a 2,5-disubstituted pyrrolidine. The causality behind the choice of reagents is to ensure high stereocontrol.

Objective: To synthesize an enantiomerically enriched pyrrolidine via a metal-catalyzed cycloaddition.

Materials:

-

Benzaldehyde (1.0 mmol, 1 equiv.)

-

Glycine methyl ester (1.1 mmol, 1.1 equiv.)

-

N-Phenylmaleimide (1.0 mmol, 1.0 equiv.)

-

Silver Acetate (AgOAc) (0.05 mmol, 5 mol%)

-

Chiral Phosphine Ligand (e.g., (R)-BINAP) (0.06 mmol, 6 mol%)

-

Anhydrous Toluene (10 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)

Methodology:

-

Catalyst Preparation (The "Why"): In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve Silver Acetate (5 mol%) and the chiral ligand (6 mol%). The chiral ligand coordinates to the silver ion, creating a chiral environment that will dictate the facial selectivity of the cycloaddition, thereby ensuring an enantiomerically enriched product. Stir the mixture in anhydrous toluene for 30 minutes at room temperature.

-

Azomethine Ylide Generation (The "Why"): To the catalyst solution, add benzaldehyde (1 equiv.) and glycine methyl ester (1.1 equiv.). The amine of the glycine ester condenses with the aldehyde to form an imine in situ. In the presence of the silver catalyst and a mild base (often the glycine ester itself), this imine deprotonates to form the transient azomethine ylide 1,3-dipole. This is the key reactive intermediate.

-

Cycloaddition Reaction (The "Why"): Add N-phenylmaleimide (1 equiv.), the dipolarophile, to the reaction mixture. The electron-deficient double bond of the maleimide readily reacts with the electron-rich azomethine ylide. The reaction is typically stirred at room temperature for 12-24 hours. The specific stereochemical outcome (endo/exo selectivity) is governed by the catalyst and substrates.

-

Workup and Purification:

-

Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

-

Validation and Characterization:

-

Purify the crude product via flash column chromatography on silica gel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

-

Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC. This final step validates the success of the asymmetric induction by the chiral catalyst. A high e.e. confirms the protocol is self-validating and robust.

-

Conclusion and Future Outlook

The pyrrolidine scaffold is far more than just a common heterocycle; it is a validated, versatile, and powerful tool in the arsenal of the medicinal chemist. Its success is rooted in a unique convergence of properties: a sp³-rich three-dimensional architecture, inherent and controllable chirality, and favorable physicochemical characteristics that enhance drug-likeness.[3][6] Its prevalence in both natural products and a remarkable number of blockbuster drugs across a wide range of diseases provides unequivocal validation of its privileged status.[1][10]

The future for the pyrrolidine scaffold remains bright. As drug discovery ventures into more complex biological territory, targeting protein-protein interactions and allosteric sites, the demand for scaffolds that provide precise three-dimensional arrangements of functional groups will only increase.[13] The development of novel synthetic methodologies continues to expand the accessible chemical space of pyrrolidine derivatives, including conformationally restricted spiro-pyrrolidines which are gaining significant interest.[18][19] From antibacterial and anticancer agents to treatments for neurological disorders, the pyrrolidine core will undoubtedly continue to serve as a foundational element in the design of the next generation of innovative medicines.[1][20]

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]

- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Whitepaper: A Strategic Guide to Identifying and Validating Therapeutic Targets for 1-Benzylpyrrolidine-3-carboxylic Acid Analogs

Part 1: The Therapeutic Landscape of Pyrrolidine-Based Scaffolds

The synthetic utility of 1-Benzylpyrrolidine-3-carboxylic acid arises from its inherent chirality and orthogonal functional groups (a secondary amine and a carboxylic acid), which serve as robust handles for creating diverse molecular architectures.[1] Analogs of this core structure have demonstrated a wide spectrum of biological activities, suggesting a rich potential for therapeutic intervention across several disease areas.

Known Biological Activities & Associated Disease Areas

A systematic review of existing literature reveals that pyrrolidine derivatives are active in several key therapeutic areas:

-

Metabolic Diseases: Pyrrolidine-containing compounds are highly effective inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), a cornerstone of modern therapy for type 2 diabetes mellitus.[2][3] Furthermore, specific 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent dual agonists of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which are critical regulators of glucose metabolism and dyslipidemia.[4]

-

Oncology: Certain pyrrolidine analogs exhibit significant antiproliferative activity against cancer cell lines such as MCF-7 and HeLa.[4] The proposed mechanism for some 1-benzylpyrrolidin-3-ol analogues involves the induction of apoptosis through the activation of caspases, suggesting a potential role in cancer therapeutics.[5]

-

Neurological Disorders: The unique structure of (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is recognized for its potential in developing pharmaceuticals targeting neurological conditions.[6] Its ability to modulate receptor activity makes it a promising scaffold for drugs aimed at treating depression, anxiety, and enhancing cognitive function.[6] Related pyrrolidine-2,5-diones have also shown significant anticonvulsant properties.[4]

-

Inflammation and Immunology: Pyrrolidine derivatives have been developed as potent antagonists of the CXCR4 chemokine receptor.[7][8] Since CXCR4 plays a key role in cancer metastasis and inflammatory autoimmune disorders, these analogs represent a promising therapeutic avenue.[7][8]

-

Cardiovascular Disease: By modifying the pharmacophore of a known ET(A) antagonist, researchers developed a series of pyrrolidine-3-carboxylic acid-based antagonists with over 27,000-fold selectivity for the Endothelin-B (ETB) receptor, a key mediator of vasoconstriction and vasodilation.[9]

-

Infectious Diseases: The pyrrolidine scaffold is a component of antiviral drugs like Telaprevir, used to treat Hepatitis C Virus (HCV).[10] Additionally, novel derivatives have been designed as antibacterial agents that inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[7][8]

This diverse activity profile underscores the scaffold's versatility and necessitates a systematic approach to pinpoint the precise molecular targets responsible for these effects.

Part 2: A Framework for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug development. It validates the mechanism of action, enables structure-activity relationship (SAR) studies, and helps predict potential off-target effects. The following workflow provides a robust, multi-pronged strategy.

Phase 1: Hypothesis Generation and High-Throughput Screening

The initial phase aims to cast a wide net to generate preliminary hypotheses, which can be pursued through parallel computational and experimental tracks. The rationale is to leverage cost-effective in silico methods to prioritize targets for resource-intensive experimental validation via high-throughput screening (HTS).

Workflow: Phase 1 - Hypothesis Generation

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to In Silico Prediction of Biological Activity for Novel Pyrrolidine Derivatives

Foreword: The Modern Imperative in Drug Discovery

The journey from a promising chemical scaffold to a clinically approved drug is fraught with challenges, high attrition rates, and staggering costs. In this landscape, computational chemistry and in silico methodologies have evolved from academic curiosities to indispensable tools in the pharmaceutical industry.[1][2] They provide a rational, targeted approach to drug design, allowing us to fail faster, cheaper, and smarter, ultimately focusing resources on candidates with the highest probability of success.[3]

This guide focuses on one of the most prolific scaffolds in medicinal chemistry: the pyrrolidine ring.[4][5] Its unique stereochemical and conformational properties make it a "privileged scaffold," a foundational structure for numerous FDA-approved drugs.[4][6] We will explore a robust, integrated in silico workflow designed to predict the biological activity of novel pyrrolidine derivatives, moving beyond a simple recitation of steps to uncover the causal logic that underpins a successful predictive strategy.

Part 1: Foundational Pillars of the Predictive Workflow

The Pyrrolidine Scaffold: Nature's Preferred Heterocycle

The five-membered pyrrolidine ring is a cornerstone of modern pharmacotherapy.[5] Its prevalence is not accidental but is rooted in distinct physicochemical advantages:

-

Three-Dimensionality: Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure.[4][7] This allows for a more comprehensive exploration of the target protein's binding pocket, often leading to higher affinity and selectivity.

-

Stereochemical Richness: The stereogenicity of the carbon atoms in the pyrrolidine ring allows for the creation of multiple stereoisomers. This is critical because biological systems are chiral, and different enantiomers or diastereomers can exhibit vastly different biological profiles and binding modes.[4][8]

-

Physicochemical Tuning: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and interaction with biological targets. The scaffold itself serves as a versatile anchor for a wide array of functional groups, enabling fine-tuning of a compound's properties.

The In Silico Paradigm: A Strategy of Rational Design

Computer-Aided Drug Design (CADD) is a strategy that leverages computational power to simulate and predict molecular interactions.[1][2] This approach allows us to build a comprehensive profile of a potential drug candidate before it is ever synthesized. The core components of our predictive workflow are Quantitative Structure-Activity Relationship (QSAR) modeling, Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. When integrated, these methods create a powerful filtering cascade, enriching the probability of identifying successful lead compounds.

Diagram 1: Integrated In Silico Drug Discovery Workflow

Caption: A high-level overview of the integrated computational workflow.

Part 2: Core Predictive Methodologies: Theory and Practice

Quantitative Structure-Activity Relationship (QSAR)

Expertise & Causality: QSAR is not merely about finding a correlation; it's about building a statistically robust model that quantifies the relationship between a molecule's physicochemical properties (descriptors) and its biological activity.[9] The underlying principle is that the structure of a molecule dictates its function. A validated QSAR model can predict the activity of unsynthesized compounds, saving immense time and resources.[9][10]

Trustworthiness through Validation: The predictive power of a QSAR model is meaningless without rigorous validation. This is the self-validating system. We must prove that the model is not a result of chance correlation and that it can accurately predict the activity of compounds it has never seen before.

Key Validation Metrics:

| Parameter | Description | Acceptable Value |

| q² (or R²cv) | The square of the cross-validation correlation coefficient (Leave-One-Out). A measure of internal predictive ability. | > 0.5 |

| R² | The square of the correlation coefficient for the training set. A measure of the model's fit to the data. | > 0.6 |

| R²_pred | The square of the correlation coefficient for an external test set. The most crucial measure of a model's true predictive power.[11] | > 0.6 |

Diagram 2: QSAR Model Development Workflow

Caption: The systematic process for building and validating a QSAR model.

Experimental Protocol: Building a Predictive 2D-QSAR Model

-

Data Curation:

-

Assemble a dataset of pyrrolidine derivatives with experimentally determined biological activity (e.g., IC₅₀ or pIC₅₀ values) against a specific target.

-

Causality: A diverse and accurate dataset is the foundation of any good model. Ensure data consistency and remove any ambiguous entries.

-

Draw all structures in a consistent format (e.g., 2D SDF) and convert activity data to a logarithmic scale (pIC₅₀) for a more normal distribution.

-

-

Descriptor Calculation:

-

Using software like PaDEL-Descriptor or Mordred, calculate a wide range of molecular descriptors (e.g., constitutional, topological, physicochemical).

-

Causality: Descriptors translate chemical structures into numerical values that the model can understand. A broad range of descriptors is calculated initially to capture all potentially relevant structural features.

-

-

Data Preprocessing and Splitting:

-

Remove constant and highly inter-correlated descriptors (e.g., R > 0.9).

-

Divide the dataset into a training set (~70-80%) and a test set (~20-30%). The division must be done rationally (e.g., using the Kennard-Stone algorithm) to ensure both sets span the chemical space.[12]

-

Causality: The training set is used to build the model, while the test set, which the model has never seen, is used to validate its predictive power.[10] This separation is critical to avoid overfitting.

-

-

Model Generation and Internal Validation:

-

Using a statistical method (e.g., Multiple Linear Regression), build models using descriptors from the training set.

-

Perform Leave-One-Out (LOO) cross-validation to calculate q². This involves iteratively rebuilding the model with one compound removed and predicting its activity.[13]

-

Perform Y-randomization: Scramble the activity data and rebuild the model. A valid model should produce very low q² and R² values, proving the original correlation was not due to chance.[13]

-

-

External Validation:

Molecular Docking

Expertise & Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[15] It answers two critical questions: 1) How does the molecule bind (its pose)? and 2) How well does it bind (its binding affinity, estimated by a scoring function)?[1][15] Understanding the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—is essential for rational lead optimization.[16][17]

Trustworthiness through Self-Validation: A docking protocol's trustworthiness is established by "re-docking." Before screening novel compounds, the protocol must be able to accurately reproduce the crystallographically determined binding pose of a known co-crystallized ligand. An RMSD (Root Mean Square Deviation) value of < 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[16]

Diagram 3: Molecular Docking Workflow

Caption: Step-by-step process for performing a molecular docking simulation.

Experimental Protocol: Docking a Pyrrolidine Derivative

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or Chimera, prepare the protein: remove water molecules, heteroatoms (unless they are co-factors essential for binding), add polar hydrogens, and assign partial charges (e.g., Kollman charges).[18]

-

Causality: Water molecules are typically removed as their positions are often not well-resolved and can interfere with ligand docking. Adding hydrogens is crucial as they are not visible in most crystal structures but are vital for forming hydrogen bonds.

-

-

Ligand Preparation:

-

Draw the 2D structure of the pyrrolidine derivative and convert it to a 3D structure.

-

Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[19]

-

Assign charges and define rotatable bonds.

-

Causality: Energy minimization ensures the ligand starts in a realistic, low-energy conformation. Defining rotatable bonds allows the docking algorithm to explore conformational flexibility, which is key to finding the best fit.

-

-

Grid Box Generation:

-

Define the search space for the docking algorithm by creating a "grid box" that encompasses the active site of the protein.[20]

-

The center of the box is typically defined by the coordinates of the co-crystallized ligand or key active site residues.

-

Causality: This step focuses the computational effort on the relevant binding pocket, making the search more efficient and accurate.

-

-

Docking Simulation:

-

Run the docking simulation using a program like AutoDock Vina. The program will systematically place the ligand in the grid box, exploring different conformations and orientations.

-

The program's scoring function will estimate the binding affinity for each pose.[21]

-

-

Analysis of Results:

-

The results will be a series of binding poses ranked by their predicted binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is typically the most favorable.

-

Visualize the top-ranked pose in a molecular viewer. Analyze the key interactions (hydrogen bonds, hydrophobic contacts) between the pyrrolidine derivative and the protein's amino acid residues.[16][17] This provides structural hypotheses for the compound's activity.

-

ADMET Prediction

Expertise & Causality: A compound can have outstanding potency against its target but still fail as a drug due to poor pharmacokinetic properties or toxicity.[22] Early in silico ADMET prediction is a critical risk-mitigation strategy.[23][24] It helps identify compounds that are likely to be poorly absorbed, rapidly metabolized, or toxic long before they enter expensive experimental testing.[25][26]

Trustworthiness through Consensus: While no single in silico ADMET model is perfect, using multiple tools and looking for a consensus in the predictions increases confidence.[23] If several different servers or models predict a compound to be a P-gp substrate or a hERG blocker, the probability of this being a real issue is significantly higher.

Commonly Predicted ADMET Properties:

| Category | Property | Importance |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB) | Determines if the drug can reach its target and how much is freely available. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts drug-drug interactions and metabolic stability. |

| Excretion | Clearance (CL), Half-life (T₁/₂) | Determines dosing frequency and duration of action. |

| Toxicity | hERG Inhibition, Ames Mutagenicity, Hepatotoxicity | Predicts potential for cardiotoxicity, carcinogenicity, and liver damage. |

Protocol: Performing a Rapid In Silico ADMET Profile

-

Select Tools: Utilize a combination of freely available web servers such as SwissADME, pkCSM, and ADMETlab 2.0.[27]

-

Causality: Using multiple tools provides a more robust assessment, as different platforms may use different underlying models and training data.

-

-

Prepare Input: Convert the 2D structures of the top candidate pyrrolidine derivatives (from QSAR and docking) into SMILES format, which is a common input for these web servers.

-

Submit and Run Predictions: Submit the SMILES strings to each server and run the ADMET prediction modules.

-

Consolidate and Analyze Data:

-

Compile the predictions for key parameters (e.g., HIA, BBB penetration, CYP2D6 inhibition, hERG inhibition, Ames toxicity) into a single table.

-

Analyze the results in the context of the intended therapeutic application. For a CNS-acting drug, BBB penetration is desirable, whereas for a peripherally acting agent, it is not.

-

Flag any compounds with significant liabilities (e.g., predicted to be mutagenic or a potent hERG blocker).

-

Part 3: The Integrated Strategy in Action

The true power of this approach lies in its synergy. QSAR provides a rapid, high-throughput screen of a virtual library to prioritize compounds based on predicted potency. Molecular docking then provides a structural rationale for the activity of these high-priority compounds, confirming their ability to bind effectively to the target. Finally, ADMET prediction acts as the ultimate filter, ensuring that the most potent and well-binding compounds also possess drug-like properties, making them worthy of synthesis and in vitro testing. This integrated workflow transforms drug discovery from a process of serendipity into a discipline of rational, predictive science.

References

- 1. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]

- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predictive Power of In Silico Approach to Evaluate Chemicals against M. tuberculosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 11. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. ovid.com [ovid.com]

- 17. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 19. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]

- 20. sites.ualberta.ca [sites.ualberta.ca]

- 21. m.youtube.com [m.youtube.com]

- 22. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bitesizebio.com [bitesizebio.com]

- 24. fiveable.me [fiveable.me]

- 25. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 26. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of Pyrrolidine Derivatives Utilizing 1-Benzylpyrrolidine-3-carboxylic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1] Its prevalence is due to its three-dimensional structure, which allows for precise spatial arrangement of functional groups, crucial for specific interactions with biological targets.[2] Among the various chiral precursors for synthesizing these valuable molecules, 1-Benzylpyrrolidine-3-carboxylic acid stands out as a versatile and readily available building block. This guide provides an in-depth exploration of its application in the asymmetric synthesis of diverse pyrrolidine derivatives, complete with detailed protocols and the scientific rationale behind the methodologies.

Core Principles: The Versatility of 1-Benzylpyrrolidine-3-carboxylic Acid

1-Benzylpyrrolidine-3-carboxylic acid offers a unique combination of features that make it an exceptional starting material for asymmetric synthesis:

-

Inherent Chirality: The stereocenter at the C3 position provides a chiral scaffold, influencing the stereochemical outcome of subsequent reactions.

-

Orthogonal Functional Groups: The molecule possesses a secondary amine and a carboxylic acid. The benzyl group on the nitrogen serves as a protecting group that can be removed under specific conditions. This allows for selective manipulation of each functional group.

-

Structural Rigidity: The five-membered ring structure provides a degree of conformational rigidity, which can enhance stereocontrol in synthetic transformations.

These attributes allow for a range of synthetic manipulations, including functionalization of the carboxylic acid, modification of the pyrrolidine ring, and eventual deprotection to yield the final target molecules.

Key Synthetic Strategies and Protocols

This section details key synthetic transformations starting from 1-Benzylpyrrolidine-3-carboxylic acid, providing both the "how" and the "why" for each protocol.

Amide Bond Formation: Accessing a Diverse Chemical Space

The carboxylic acid moiety is a prime site for derivatization through amide bond formation, a reaction of paramount importance in medicinal chemistry.[3] This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Causality of Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, activating the carboxylic acid is necessary. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[4] More potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed for more challenging couplings, such as with electron-deficient amines.[5]

Experimental Protocol: General Amide Coupling using EDC/HOBt

-

Dissolution: In a round-bottom flask, dissolve 1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-